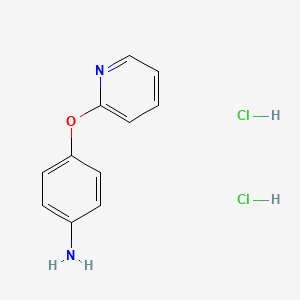

4-(Pyridin-2-yloxy)aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

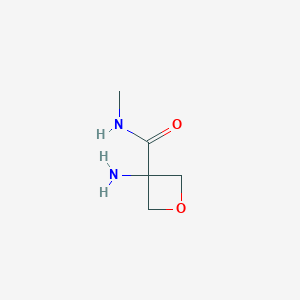

The molecular structure of “4-(Pyridin-2-yloxy)aniline dihydrochloride” can be represented by the InChI code: 1S/C11H10N2O/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2 . This indicates that the molecule consists of a pyridine ring attached to an aniline group via an ether linkage .Chemical Reactions Analysis

As with the synthesis, the specific chemical reactions that “4-(Pyridin-2-yloxy)aniline dihydrochloride” can undergo would depend on the reaction conditions and the other reactants present. It’s likely that it could participate in a variety of organic reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions .Physical And Chemical Properties Analysis

“4-(Pyridin-2-yloxy)aniline dihydrochloride” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Antileishmanial Pyrazolopyridine Derivatives

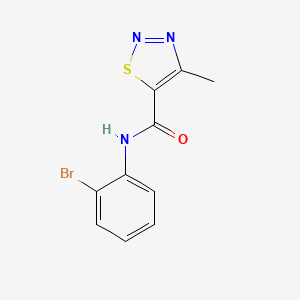

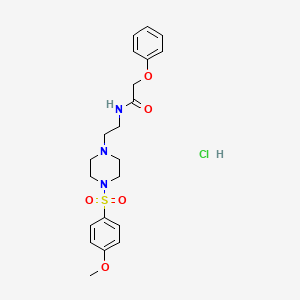

A study explored the synthesis and structure-activity relationship analysis of antileishmanial pyrazolopyridine derivatives, which involved the condensation of 4-chloro-1H-pyrazolo[3,4-b]pyridine with various aniline derivatives, including potentially 4-(Pyridin-2-yloxy)aniline dihydrochloride, as part of a program to study potential anti-Leishmania drugs. The compounds displayed promising results against promastigote forms of Leishmania amazonensis, with certain derivatives showing significant activity, highlighting the potential of these compounds in antileishmanial research (Heloisa de Mello et al., 2004).

Corrosion Inhibition Performance

Another study focused on the corrosion inhibition properties of a pyridine derivative on mild steel in hydrochloric acid, suggesting that similar compounds, like 4-(Pyridin-2-yloxy)aniline dihydrochloride, could have applications in corrosion inhibition. The compound was found to be a mixed-type inhibitor, and its efficiency decreased with a rise in temperature, following the Langmuir adsorption isotherm (Bing Xu et al., 2015).

Kinase Inhibition for Cancer Therapy

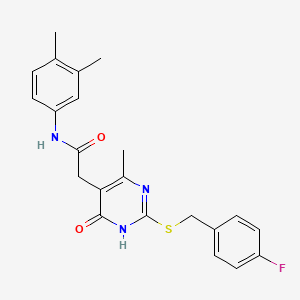

Research on docking and quantitative structure–activity relationship studies for derivatives similar to 4-(Pyridin-2-yloxy)aniline dihydrochloride as c-Met kinase inhibitors revealed their potential in cancer therapy. These compounds were analyzed for their inhibitory activity against c-Met kinase, a target for cancer treatment, showing that such compounds could be valuable in the development of new cancer therapies (Julio Caballero et al., 2011).

Synthetic Methodologies

A study on selective O-phosphitilation using nucleoside phosphoramidite reagents, where compounds like 4-(Pyridin-2-yloxy)aniline dihydrochloride could potentially be used, demonstrated an effective method for activating nucleoside phosphoramidites. This methodology could be beneficial in synthesizing oligonucleotides and their analogues, showcasing the compound's utility in advanced synthetic organic chemistry (S. Gryaznov & R. Letsinger, 1992).

Mécanisme D'action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Appropriate safety precautions should be taken when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

4-pyridin-2-yloxyaniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O.2ClH/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJGQRAOKFXYNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-2-yloxy)aniline dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2855390.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanesulfonyl chloride](/img/structure/B2855392.png)

![7-chloro-N-(3-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2855396.png)

![1-(3,4-Dimethylphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2855399.png)

![2-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2855403.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2855407.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2855410.png)

![N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2855411.png)

![N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2855412.png)